molecular formula C16H14FNO3 B6369708 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid CAS No. 1261983-37-2

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6369708
CAS No.: 1261983-37-2
M. Wt: 287.28 g/mol
InChI Key: XIFFFKROZLGLSR-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid is a chemical compound with the molecular formula C16H14FNO3 It is known for its unique structure, which includes an ethylcarbamoyl group and a fluorophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylcarbamoyl Group: The ethylcarbamoyl group can be introduced through the reaction of an appropriate amine with ethyl chloroformate under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid
  • 3-[4-(Methylcarbamoyl)-3-fluorophenyl]benzoic acid
  • 3-[4-(Ethylcarbamoyl)-4-fluorophenyl]benzoic acid

Uniqueness

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid is unique due to the specific positioning of the ethylcarbamoyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)13-7-6-11(9-14(13)17)10-4-3-5-12(8-10)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFFKROZLGLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683390
Record name 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-37-2
Record name 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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